N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound that features a bithiophene core, which is a conjugated system known for its electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through oxidative coupling of thiophene units using reagents such as iron(III) chloride (FeCl3) or molybdenum pentachloride (MoCl5).
Attachment of the Phenoxypropanamide Group: The phenoxypropanamide group can be introduced via a nucleophilic substitution reaction where a phenoxy group is reacted with a suitable propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide has several scientific research applications:
Organic Electronics: Used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) for its ability to transport charge efficiently.
Materials Science: Utilized in the fabrication of conjugated microporous polymers (CMPs) for applications in nanofiltration and energy storage.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide involves its interaction with molecular targets through its conjugated bithiophene core. This core facilitates electron transport and can interact with various pathways in electronic devices. The phenoxypropanamide group can provide additional functionalization, allowing for specific interactions with other molecules or materials .
Comparison with Similar Compounds
Similar Compounds
Poly(3,3’-bithiophene): Another bithiophene-based compound used in similar applications.
N,N-Diphenylhydrazones Bearing Bithiophene: Compounds with bithiophene spacers used in nonlinear optical applications.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is unique due to its specific combination of a bithiophene core and a phenoxypropanamide group, which provides a balance of electronic properties and functionalization potential. This makes it particularly suitable for applications requiring both high conductivity and specific molecular interactions .
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene core which is known for its conjugated system that enhances electronic properties. The phenoxypropanamide moiety adds functionalization potential, making it suitable for various applications in organic electronics and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The conjugated bithiophene structure facilitates electron transport , which is crucial for its role in electronic devices and potentially in biological systems. The phenoxypropanamide group may allow for specific interactions with proteins or enzymes, influencing biochemical pathways.
Anticancer Properties
Research has indicated that compounds with bithiophene structures exhibit anticancer activity . Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed:
- Case Study 2 : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | |
Antimicrobial | Inhibits growth of Staphylococcus aureus | |
Organic Electronics | Enhances charge transport in devices |
Applications in Research
The unique properties of this compound make it a valuable compound in several research fields:
- Organic Electronics : Its semiconducting properties are utilized in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
- Materials Science : The compound is being explored for its potential in creating conjugated microporous polymers (CMPs) for applications like nanofiltration and energy storage.
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13(21-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-22-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIOMMXEHDZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=CSC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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